molecular formula C23H25BrN4O2 B2890626 (2-bromo-5-methoxyphenyl)(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)piperazin-1-yl)methanone CAS No. 1251560-97-0

(2-bromo-5-methoxyphenyl)(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)piperazin-1-yl)methanone

Cat. No.: B2890626
CAS No.: 1251560-97-0
M. Wt: 469.383
InChI Key: RURKAVSQKUXQDG-UHFFFAOYSA-N
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Description

The compound (2-bromo-5-methoxyphenyl)(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)piperazin-1-yl)methanone is a complex organic molecule that features a combination of aromatic rings, a pyrazole moiety, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-bromo-5-methoxyphenyl)(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)piperazin-1-yl)methanone typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Bromination and Methoxylation: The aromatic ring is brominated using bromine or N-bromosuccinimide (NBS) and methoxylated using methanol in the presence of a catalyst.

    Coupling Reactions: The pyrazole derivative is then coupled with the brominated and methoxylated aromatic ring using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

    Formation of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction with an appropriate halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalytic systems, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

The compound (2-bromo-5-methoxyphenyl)(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium azide (NaN3), thiols (RSH)

Major Products

    Oxidation: Formation of hydroxyl derivatives

    Reduction: Formation of de-brominated derivatives

    Substitution: Formation of azide or thiol derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound can be used to study its interactions with biological macromolecules, such as proteins and nucleic acids. Its potential as a ligand for various receptors can be explored to understand its biological activity.

Medicine

In medicinal chemistry, (2-bromo-5-methoxyphenyl)(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)piperazin-1-yl)methanone may be investigated for its pharmacological properties, including its potential as an anti-inflammatory, anticancer, or antimicrobial agent.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2-bromo-5-methoxyphenyl)(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • (2-bromo-5-methoxyphenyl)(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)piperazin-1-yl)methanone
  • (2-chloro-5-methoxyphenyl)(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)piperazin-1-yl)methanone
  • (2-fluoro-5-methoxyphenyl)(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)piperazin-1-yl)methanone

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom, methoxy group, and pyrazole ring allows for unique interactions with molecular targets, potentially leading to novel pharmacological activities compared to its analogs.

Properties

IUPAC Name

(2-bromo-5-methoxyphenyl)-[4-(3,5-dimethyl-1-phenylpyrazol-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25BrN4O2/c1-16-22(17(2)28(25-16)18-7-5-4-6-8-18)26-11-13-27(14-12-26)23(29)20-15-19(30-3)9-10-21(20)24/h4-10,15H,11-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RURKAVSQKUXQDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)N3CCN(CC3)C(=O)C4=C(C=CC(=C4)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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